![molecular formula C₁₆H₁₇NO₃·HBr B1145228 (R)-(+)-Higenamine Hydrobromide CAS No. 106032-52-4](/img/new.no-structure.jpg)
(R)-(+)-Higenamine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-Higenamine Hydrobromide is a naturally occurring compound found in several plants, including Aconitum and Nelumbo nucifera. It is known for its pharmacological properties, particularly its role as a β-adrenergic receptor agonist. This compound has been traditionally used in Chinese medicine for the treatment of heart diseases, including heart failure, arrhythmia, and cardiac ischemia/reperfusion injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Higenamine Hydrobromide typically involves the catalytic action of norcoclaurine synthase, which converts dopamine and 4-hydroxyphenylacetic acid into higenamine. The stereochemistry of the compound is regulated by the enzyme, resulting in the ®-isomer .
Industrial Production Methods
Industrial production of ®-(+)-Higenamine Hydrobromide often involves the extraction of the compound from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
®-(+)-Higenamine Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Pharmacological Properties
Higenamine exhibits a range of pharmacological effects, primarily through its action as a β2-adrenoceptor agonist. The compound influences various signaling pathways, which contribute to its therapeutic benefits:
- Positive Inotropic Effect : Higenamine enhances myocardial contractility by activating β1-adrenergic receptors, leading to increased heart rate and cardiac output .
- Vasodilation : It promotes vascular relaxation and improves blood flow, which is beneficial in treating conditions like hypertension and ischemia .
- Anti-inflammatory Effects : Higenamine has shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .
- Anti-apoptotic Activity : The compound protects against cell death in cardiomyocytes, which is crucial for preventing heart failure and other cardiovascular diseases .
Cardiovascular Diseases
Higenamine has been studied extensively for its role in managing cardiovascular diseases. Clinical applications include:
- Heart Failure : Research indicates that higenamine can alleviate symptoms of heart failure by improving energy metabolism in cardiomyocytes and reducing cardiac fibrosis .
- Coronary Artery Disease : It is used as a pharmacologic stress agent during cardiac imaging to assess coronary artery disease .
- Bradyarrhythmias : Higenamine has been employed in treating bradyarrhythmias, demonstrating consistent increases in heart rate during clinical trials .
Respiratory Conditions
The bronchodilator effects of higenamine make it a candidate for treating respiratory disorders such as asthma:
- Bronchodilation : By relaxing bronchial smooth muscles, higenamine can improve airflow in patients with bronchoconstrictive diseases .
Exercise Performance
Recent studies have explored the ergogenic effects of higenamine among athletes:
- Performance Enhancement : Higenamine supplementation has been linked to improved exercise performance due to its stimulatory effects on metabolism and energy utilization .
Case Studies and Research Findings
Several studies have documented the clinical efficacy of higenamine:
Study | Focus | Findings |
---|---|---|
Wu et al. (2016) | Heart Failure | Demonstrated reduced myocardial ischemia/reperfusion injury and improved cardiac function in animal models. |
Chen et al. (2019) | Cardiac Protection | Showed that higenamine activates β2-adrenoceptors, enhancing myocardial contractility and reducing cell apoptosis. |
Zhang et al. (2020) | Exercise Performance | Found that higenamine supplementation improved endurance performance in recreational athletes without significant side effects. |
Mechanism of Action
®-(+)-Higenamine Hydrobromide exerts its effects primarily through the β-adrenergic receptor pathway. It mimics the action of catecholamines, leading to increased heart rate and improved cardiac output. The compound also activates several signaling pathways, including the PI3K/AKT cascade and the LKB1/AMPKα/Sirt1 pathway, which are involved in energy metabolism and cell survival .
Comparison with Similar Compounds
Similar Compounds
(S)-Higenamine: Another isomer of higenamine with similar pharmacological properties.
Norcoclaurine: A precursor in the biosynthesis of higenamine.
Catecholamines: Compounds like adrenaline and noradrenaline that share similar β-adrenergic receptor agonist activity
Uniqueness
®-(+)-Higenamine Hydrobromide is unique due to its specific stereochemistry, which influences its interaction with biological targets. This stereochemistry is crucial for its effectiveness as a β-adrenergic receptor agonist, making it distinct from other similar compounds .
Properties
CAS No. |
106032-52-4 |
---|---|
Molecular Formula |
C₁₆H₁₇NO₃·HBr |
Molecular Weight |
271.318091 |
Synonyms |
Hydrobromide (1:1) 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-Hydroxyphenyl)methyl]-_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.